molecular formula C11H14O B14838167 1-Cyclopropoxy-2-ethylbenzene

1-Cyclopropoxy-2-ethylbenzene

Cat. No.: B14838167
M. Wt: 162.23 g/mol
InChI Key: ZTZQQUZYAXSVGG-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-ethylbenzene is an aromatic ether characterized by a benzene ring substituted with a cyclopropoxy group (-O-cyclopropane) at the 1-position and an ethyl group (-CH2CH3) at the 2-position. Its molecular formula is C11H14O, with a molecular weight of 162.23 g/mol.

The cyclopropoxy group introduces steric strain and unique electronic properties due to the three-membered ring, which may enhance reactivity compared to non-cyclic ethers.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclopropyloxy-2-ethylbenzene

InChI

InChI=1S/C11H14O/c1-2-9-5-3-4-6-11(9)12-10-7-8-10/h3-6,10H,2,7-8H2,1H3

InChI Key

ZTZQQUZYAXSVGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of ethylbenzene with cyclopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclopropoxy group on the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to maximize yield and minimize costs, often using continuous flow reactors and advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclopropyl ethylbenzene

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects: Cyclopropoxy vs. Methoxy and Ethoxy Groups

A key structural analog is 1-(1-ethynylcyclopropyl)-4-methoxybenzene (C12H12O, MW 172.23 g/mol), documented in –3. While both compounds feature a cyclopropane moiety, the target compound substitutes a cyclopropoxy group, whereas the analog has a methoxy (-OCH3) group. Key differences include:

  • Reactivity : The cyclopropoxy group’s strained ring may increase susceptibility to ring-opening reactions compared to methoxy’s stable methyl ether.
  • Lipophilicity : The cyclopropane ring’s hydrophobicity could enhance membrane permeability relative to methoxy, which is more polar.
  • Steric Effects : The cyclopropoxy group’s bulkiness may hinder interactions at sterically sensitive binding sites compared to smaller methoxy substituents .

By contrast, etofenprox (), a pesticide with ethoxy (-OCH2CH3) and methylpropoxy groups, demonstrates how larger alkoxy substituents improve photostability and bioactivity in agrochemicals. This suggests that 1-cyclopropoxy-2-ethylbenzene’s cyclopropane ring might confer similar stability advantages over linear ethers .

Alkyl Group Variations: Ethyl vs. Methyl and Branched Chains

The ethyl group at the ortho position distinguishes this compound from analogs like flusilazole (), which features a bis(4-fluorophenyl)methylsilyl group.

Toxicity and Environmental Impact

Data gaps are evident for both the target compound and its analogs. By analogy, this compound may share similar data limitations, necessitating precaution in handling and further ecotoxicological studies.

Research Implications

The structural uniqueness of this compound presents opportunities for applications in materials science and agrochemistry. However, the lack of empirical data on its reactivity, toxicity, and environmental behavior underscores the need for targeted studies. Comparative analyses with analogs like etofenprox and methoxy-substituted cyclopropanes suggest hypotheses for experimental validation, such as:

  • Investigating ring-opening reactions under hydrolytic conditions.
  • Assessing bioavailability using in vitro models.
  • Benchmarking photostability against ethoxy/methoxy analogs.

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